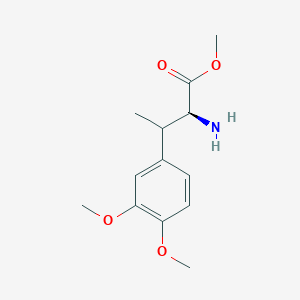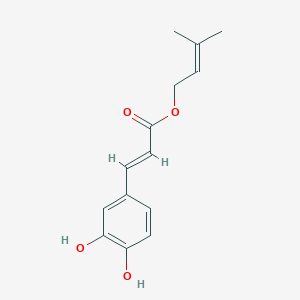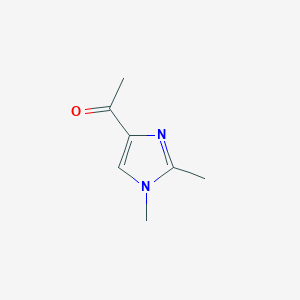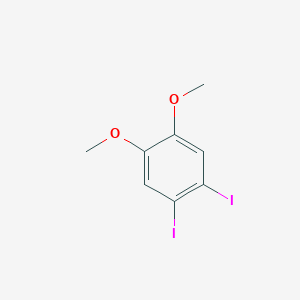
1,2-ジヨード-4,5-ジメトキシベンゼン
概要
説明
1,2-Diiodo-4,5-dimethoxybenzene is an organic compound with the molecular formula C8H8I2O2. It is characterized by the presence of two iodine atoms and two methoxy groups attached to a benzene ring.
科学的研究の応用
1,2-Diiodo-4,5-dimethoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound’s derivatives may be explored for their biological activity and potential therapeutic applications.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It may be used in the production of specialty chemicals and materials
作用機序
Target of Action
1,2-Diiodo-4,5-dimethoxybenzene is a complex organic compound with a molecular weight of 389.96 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that iodine compounds can participate in various chemical reactions, including electrophilic substitution and oxidative coupling . The iodine atoms in the compound may interact with biological targets, leading to changes in their function. More detailed studies are required to understand the precise interactions and resulting changes.
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Diiodo-4,5-dimethoxybenzene can be synthesized through the iodination of 4,5-dimethoxybenzene. The reaction typically involves the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms at the desired positions on the benzene ring .
Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques .
化学反応の分析
Types of Reactions: 1,2-Diiodo-4,5-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the iodine atoms may be oxidized or reduced.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds .
類似化合物との比較
1,4-Diiodo-2,5-dimethoxybenzene: Similar in structure but with iodine atoms at different positions on the benzene ring.
1,2-Dibromo-4,5-dimethoxybenzene: Contains bromine atoms instead of iodine, leading to different reactivity and properties.
1,2-Dichloro-4,5-dimethoxybenzene: Contains chlorine atoms, which also affects its chemical behavior.
Uniqueness: 1,2-Diiodo-4,5-dimethoxybenzene is unique due to the presence of iodine atoms, which are larger and more polarizable than bromine or chlorine atoms. This results in stronger halogen bonding interactions and different reactivity patterns, making it a valuable compound for specific applications in synthesis and research .
特性
IUPAC Name |
1,2-diiodo-4,5-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8I2O2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMFMRCSTBQCTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1OC)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8I2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399233 | |
| Record name | 1,2-diiodo-4,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110190-08-4 | |
| Record name | 1,2-diiodo-4,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-DIIODO-4,5-DIMETHOXYBENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the crystal structure of 1,2-diiodo-4,5-dimethoxybenzene differ from its dibromo analogue, and what causes this difference?
A1: Although 1,2-diiodo-4,5-dimethoxybenzene (C8H8I2O2) and 1,2-dibromo-4,5-dimethoxybenzene (C8H8Br2O2) share similar molecular structures, their crystal packing arrangements differ significantly. [] This difference stems from the distinct halogen bonding interactions exhibited by iodine and bromine atoms.
Q2: How does 1,2-diiodo-4,5-dimethoxybenzene function as an electrocatalyst, and what makes it advantageous?
A2: 1,2-diiodo-4,5-dimethoxybenzene acts as an efficient electrocatalyst for C-H/E-H coupling reactions, even at low catalyst loadings (0.5 mol%). [] This catalytic activity stems from its ability to form a stable iodanyl radical intermediate (formally an I(II) species) facilitated by a three-electron I-I bonding interaction. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


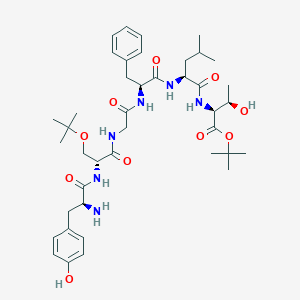
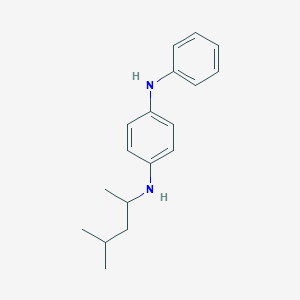
![Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate](/img/structure/B11461.png)
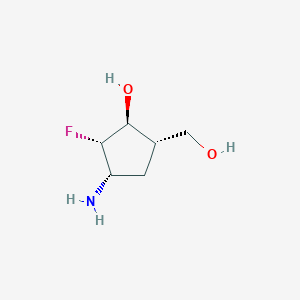
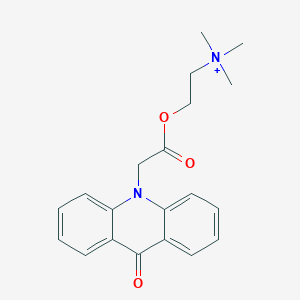

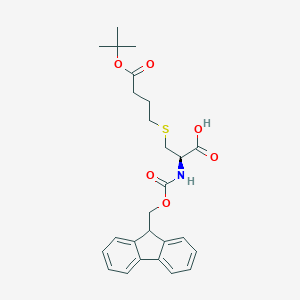
![3,4-Dihydroxy-2-[[5-hydroxy-5-methyl-2-(6-methylhept-5-en-2-yl)cyclopent-2-en-1-yl]methyl]cyclohex-2-en-1-one](/img/structure/B11469.png)
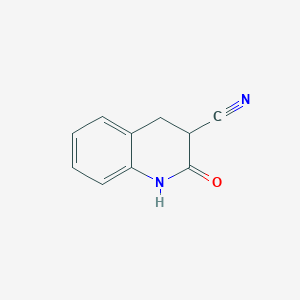
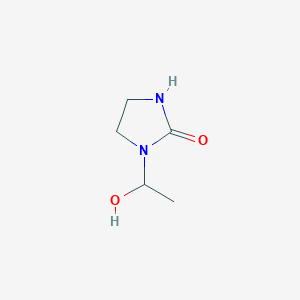
![1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate)](/img/structure/B11477.png)
